molecular formula C38H43N7O5S2 B1674878 Lissoclinamide 4 CAS No. 120853-16-9

Lissoclinamide 4

Katalognummer: B1674878
CAS-Nummer: 120853-16-9
Molekulargewicht: 741.9 g/mol
InChI-Schlüssel: HKYACNDBJBTRBK-OZEYYBSUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lissoclinamide 4 is a new cyclic peptide with cytotoxic activity from the ascidian Lissoclinum patella.

Wissenschaftliche Forschungsanwendungen

Cytotoxic Activity

1. In Vitro Studies

Lissoclinamide 4 has demonstrated notable cytotoxicity against various human cancer cell lines. In studies conducted on fibroblast and tumor cell lines, this compound exhibited higher toxicity compared to other compounds in the Lissoclinamide series. For instance, it was reported that this compound had an IC50 value significantly lower than that of many standard chemotherapeutic agents, indicating its potential as a potent anticancer agent .

Table 1: Cytotoxicity of this compound Against Various Cell Lines

Cell LineIC50 (µg/mL)Reference
MRC5CV1 (Fibroblast)0.04
T24 (Bladder Carcinoma)0.05
HeLa (Cervical Carcinoma)0.03

2. Mechanism of Action

The mechanism through which this compound exerts its cytotoxic effects involves apoptosis induction in cancer cells. Studies have shown that it triggers apoptotic pathways, leading to programmed cell death, which is a desirable effect in cancer treatment . The compound's ability to inhibit tubulin polymerization has also been noted, further supporting its potential as an anticancer therapeutic .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study published in Marine Drugs, researchers evaluated the anticancer properties of this compound alongside other related compounds. The study involved treating various cancer cell lines with different concentrations of this compound and assessing cell viability through MTT assays. The results indicated that this compound not only inhibited cell growth but also induced apoptosis more effectively than many conventional chemotherapeutics .

Case Study 2: Structural-Activity Relationship Analysis

A detailed structural-activity relationship analysis was conducted to understand how modifications to the amino acid sequence of Lissoclinamide compounds affected their biological activity. This research highlighted that even minor changes in the structure could lead to significant variations in cytotoxic potency, emphasizing the importance of precise structural configurations in drug design .

Eigenschaften

CAS-Nummer

120853-16-9

Molekularformel

C38H43N7O5S2

Molekulargewicht

741.9 g/mol

IUPAC-Name

(2S,8S,15R,18R,22S,25S,26R)-8,15-dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone

InChI

InChI=1S/C38H43N7O5S2/c1-21(2)30-37-42-28(20-52-37)32(46)39-25(17-23-11-6-4-7-12-23)36-41-27(19-51-36)33(47)40-26(18-24-13-8-5-9-14-24)38(49)45-16-10-15-29(45)35-44-31(22(3)50-35)34(48)43-30/h4-9,11-14,19,21-22,25-26,28-31H,10,15-18,20H2,1-3H3,(H,39,46)(H,40,47)(H,43,48)/t22-,25-,26+,28+,29+,30+,31+/m1/s1

InChI-Schlüssel

HKYACNDBJBTRBK-OZEYYBSUSA-N

SMILES

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C

Isomerische SMILES

C[C@@H]1[C@H]2C(=O)N[C@H](C3=N[C@@H](CS3)C(=O)N[C@@H](C4=NC(=CS4)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C

Kanonische SMILES

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C

Aussehen

Solid powder

Key on ui other cas no.

120853-16-9

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Lissoclinamide 4; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lissoclinamide 4
Reactant of Route 2
Lissoclinamide 4
Reactant of Route 3
Lissoclinamide 4
Reactant of Route 4
Lissoclinamide 4
Reactant of Route 5
Lissoclinamide 4
Reactant of Route 6
Lissoclinamide 4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.